5-Methoxy-2-nitrophenol
Overview
Description
5-Methoxy-2-nitrophenol is an organic compound with the molecular formula C₇H₇NO₄. It is also known as 3-Hydroxy-4-nitroanisole. This compound is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenol ring. It is a yellow crystalline solid that is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2-nitrophenol (5M2NP) is the defense mechanism of maize plants . It plays a crucial role in the plant’s defense against herbivores .
Mode of Action
5M2NP interacts with its target by acting as a direct defense and a defense modulator . It increases the wound-induced expression of defense genes and emission of terpenoids . This compound exhibits antibiotic and antixenotic activities towards both generalist and specialist herbivores .
Biochemical Pathways
5M2NP is a secondary metabolite breakdown product that accumulates in damaged maize tissues . Its accumulation upon tissue disruption is contingent upon a functional benzoxazinoid biosynthesis pathway . Labeling experiments demonstrated that 5M2NP is derived from DIMBOA .
Pharmacokinetics
It is known that physiological doses of exogenous 5m2np can increase the wound-induced expression of defense genes and emission of terpenoids .
Result of Action
The action of 5M2NP results in increased defense responses in maize plants. It enhances the expression of defense genes and the emission of terpenoids . Additionally, it exhibits antibiotic and antixenotic activities towards herbivores .
Action Environment
The action of 5M2NP is influenced by environmental factors such as tissue disruption in maize plants . Its accumulation and subsequent defensive action are triggered when the plant tissues are damaged .
Biochemical Analysis
Biochemical Properties
It is known that this compound is derived from DIMBOA, a molecule involved in the benzoxazinoid biosynthesis pathway . The exact enzymes, proteins, and other biomolecules that 5-Methoxy-2-nitrophenol interacts with are yet to be identified.
Cellular Effects
This compound has been observed to play a role in plant defense against herbivores . It increases the wound-induced expression of defense genes and emission of terpenoids
Metabolic Pathways
This compound is known to be involved in the benzoxazinoid biosynthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-nitrophenol can be synthesized through the nitration of 5-methoxyphenol. The nitration process involves the reaction of 5-methoxyphenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The nitration is followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 5-Methoxy-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 5-Methoxy-2-nitroquinone.
Scientific Research Applications
5-Methoxy-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrophenol: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-5-nitrophenol: Similar structure but with different positions of the methoxy and nitro groups.
3-Hydroxy-4-nitroanisole: Another name for 5-Methoxy-2-nitrophenol
Uniqueness
This compound is unique due to the specific positioning of the methoxy and nitro groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-methoxy-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTULWPODYLFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277212 | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704-14-3 | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Methoxy-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Methoxy-2-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ53BN6LHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5-Methoxy-2-nitrophenol (5M2NP)?
A1: this compound (5M2NP) is a breakdown product of benzoxazinoids, a class of defensive compounds found in maize and other grasses. Research has shown that 5M2NP plays a crucial role in maize defense against herbivorous insects. []
Q2: How does 5M2NP contribute to maize defense?
A2: 5M2NP exhibits a dual function in maize defense. Firstly, it acts as a direct defense mechanism by displaying antibiotic and antixenotic activities against both generalist and specialist herbivores. [] This means it can inhibit microbial growth and deter insects from feeding on the plant. Secondly, 5M2NP acts as a defense modulator. When applied to wounded maize leaves, it enhances the expression of defense-related genes and increases the emission of volatile organic compounds, specifically terpenoids. [] These volatiles can attract natural enemies of herbivores, further bolstering the plant's defense.
Q3: How is 5M2NP synthesized in maize?
A3: 5M2NP is derived from DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a key benzoxazinoid in maize. [] The exact biochemical pathway from DIMBOA to 5M2NP is still being elucidated, but research suggests that it involves several enzymatic steps. []
Q4: What is the significance of understanding 5M2NP biosynthesis?
A4: Understanding the biosynthesis of 5M2NP could pave the way for developing new strategies to enhance crop protection. For example, manipulating the benzoxazinoid pathway in maize or other crops could lead to increased production of 5M2NP, potentially enhancing their resistance to insect pests. [] This could reduce reliance on synthetic pesticides, benefiting both the environment and human health.
Q5: Are there alternative synthesis routes for this compound?
A5: Yes, besides its natural production in plants, this compound can be synthesized chemically. One method involves the synthesis and reduction of this compound, followed by fusion of the resulting amine hydrochloride with urea. [] This method provides a way to produce 5M2NP for research purposes, allowing for further investigation into its properties and potential applications.
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